molecular formula C14H12O B3021845 2-Acetylbiphenyl CAS No. 2142-66-7

2-Acetylbiphenyl

Cat. No. B3021845
CAS RN: 2142-66-7
M. Wt: 196.24 g/mol
InChI Key: XZWYAMYRMMMHKM-UHFFFAOYSA-N
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Description

2-Acetylbiphenyl is a chemical compound with the molecular formula C14H10O and a molecular weight of 194.23 . It is synthesized from biphenylene and acetyl chloride .


Synthesis Analysis

The synthesis of 2-Acetylbiphenyl has been achieved through the use of transaminases, which are important enzymes for the production of chiral amines . In one study, an in silico design approach was used to engineer a well-characterized transaminase, resulting in a 1716-fold increase in reaction rate towards the bulky ketone substrate, 2-acetylbiphenyl .


Molecular Structure Analysis

The molecular structure of 2-Acetylbiphenyl consists of a biphenyl group with an acetyl group attached. The exact structure can be found in the MOL file: 779-26-0.mol .


Chemical Reactions Analysis

The Suzuki reaction, a type of coupling reaction, has been used in the synthesis of many styrenes, alkenes, and biphenyls, including 2-Acetylbiphenyl . This reaction involves the coupling of an aryl halide with an arylboronic acid .


Physical And Chemical Properties Analysis

2-Acetylbiphenyl has a melting point of 137-139 °C and a predicted boiling point of 338.9±11.0 °C . Its density is predicted to be 1.218±0.06 g/cm3 .

Future Directions

The use of transaminases in the synthesis of 2-Acetylbiphenyl and other compounds is a promising area of research. Future directions may include further exploration of protein engineering techniques to improve the efficiency of these enzymes .

properties

IUPAC Name

1-(2-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYAMYRMMMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184040
Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylbiphenyl

CAS RN

2142-66-7, 29932-58-9
Record name 1-[1,1′-Biphenyl]-2-ylethanone
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Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Record name 1-[1,1'-biphenyl]ylethan-1-one
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Record name 1-{[1,1'-biphenyl]-2-yl}ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key applications of 2-acetylbiphenyl in organic synthesis?

A1: 2-Acetylbiphenyl serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it acts as a substrate in metal-free nitrogenation reactions using azides as the nitrogen source, leading to the formation of phenanthridines. [] This approach offers a novel and efficient one-step synthesis of these important compounds. [] Additionally, 2-acetylbiphenyl can be used to synthesize chiral amines, specifically (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, through an enzymatic transamination process. []

Q2: What is the mechanism involved in the synthesis of phenanthridines from 2-acetylbiphenyl?

A3: While the exact mechanism of phenanthridine formation from 2-acetylbiphenyl and azides requires further investigation, studies suggest a pathway involving a Schmidt reaction. [, ] This reaction likely proceeds through the formation of an intermediate diazonium species, followed by intramolecular cyclization and subsequent aromatization to yield the phenanthridine product. [, ]

Q3: Are there any alternative synthetic routes to access phenanthridines from 2-acetylbiphenyl?

A4: Yes, an alternative method utilizes trimethylsilyl azide (TMSN3) to synthesize phenanthridines from 2-acetylbiphenyls. [] This approach avoids the use of metal catalysts and offers another route for accessing these valuable heterocyclic compounds.

Q4: Can 2-acetylbiphenyl be used to synthesize other chiral compounds besides amines?

A5: Yes, 2-acetylbiphenyl derivatives can be utilized for synthesizing chiral compounds with axial chirality. For example, it serves as a starting material for the enantioselective preparation of 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, a secondary amine exhibiting switchable axial chirality. [] This synthesis utilizes (R)-2-phenylglycinol as a chiral auxiliary to control both the axial and central chirality elements. []

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